

Dibenzo[g,p]chrysene CAS number and molecular structure

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Compound of Interest

Compound Name: *Dibenzo[g,p]chrysene*

Cat. No.: *B091316*

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An In-depth Technical Guide to Dibenzo[g,p]chrysene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by a non-planar, twisted molecular structure.[1] This unique double-helicene-like conformation arises from steric hindrance within the molecule.[2] Composed of a twisted naphthalene core fused with four benzene rings, **Dibenzo[g,p]chrysene** and its derivatives are of significant interest in materials science and medicinal chemistry.[1] They serve as promising frameworks for organic electronic materials, including semiconductors, dyes, and light-emitting diodes, due to their distinct optoelectronic properties.[1][2] Furthermore, as with many PAHs, understanding their metabolic pathways is crucial due to their potential carcinogenicity. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and biological activation pathways.

Chemical Identity and Molecular Structure

Dibenzo[g,p]chrysene is a hexacyclic aromatic hydrocarbon. Its twisted structure is a key determinant of its physical and electronic properties.

- CAS Number: 191-68-4[3]

- Molecular Formula: $C_{26}H_{16}$ [\[3\]](#)
- Synonyms: Tetrabenzonaphthalene, Dibenzo(g,p)chrysene[\[4\]](#)

*Figure 1: 2D molecular structure of **Dibenzo[g,p]chrysene**.*

Physicochemical and Spectroscopic Properties

The properties of **Dibenzo[g,p]chrysene** are summarized below. The data highlights its hydrophobic nature and thermal stability. Its derivatives exhibit tunable electrochemical and optical properties, which are critical for applications in organic electronics.

Table 1: Physicochemical Properties of **Dibenzo[g,p]chrysene**

Property	Value	Reference
Molecular Weight	328.41 g/mol	[3]
Melting Point	218 °C	[5]
Boiling Point (est.)	604.1 °C at 760 mmHg	[5]
Density (est.)	1.263 g/cm ³	[5]
LogP (octanol/water)	7.45	[5]
Appearance	White to light yellow powder/crystal	

Table 2: Electrochemical and Optical Properties of Dibenzo[g,p]chrysene (DBC-H) and a Key Derivative

Compound	First Oxidation Potential (E _{ox1} , V)	HOMO (eV)	LUMO (eV)	Absorption Max (λ _{aas} , nm)	Emission Max (λ _{em} , nm)
DBC-H	0.34	-4.64	-0.87	365	425
DBC-Me	0.51	-4.81	-1.22	370	430

Data sourced from studies on DBC derivatives, where DBC-H represents the parent compound with isopropyl groups for solubility. Potentials are vs. Fc/Fc⁺. HOMO/LUMO levels are from DFT calculations.[1]

Experimental Protocols: Synthesis

The synthesis of **Dibenzo[g,p]chrysene** derivatives can be challenging due to the low solubility of the parent molecule.[6] A common strategy involves creating a more soluble and functionalizable scaffold. Below is a representative multi-step protocol for synthesizing a versatile dibromo-dibutyl **Dibenzo[g,p]chrysene** platform, which can be used for further derivatization.[6]

Protocol: Synthesis of 2,7-Dibromo-10,15-dibutyldibenzo[g,p]chrysene

This protocol involves a three-step synthesis starting from the parent **Dibenzo[g,p]chrysene**.
[\[6\]](#)

Step 1: Friedel-Crafts Acylation

- Reactants: **Dibenzo[g,p]chrysene**, Butyryl chloride, AlCl_3 (catalyst).
- Solvent: Dichloromethane (CH_2Cl_2).
- Procedure:
 - Suspend **Dibenzo[g,p]chrysene** in anhydrous CH_2Cl_2 under an inert atmosphere (e.g., Argon).
 - Cool the suspension in an ice bath.
 - Add aluminum chloride (AlCl_3) portion-wise, followed by the dropwise addition of butyryl chloride.
 - Allow the reaction to warm to room temperature and stir for 24 hours.
 - Quench the reaction by slowly pouring it into ice water.
 - Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product via column chromatography to yield the diketone intermediate.

Step 2: Wolff-Kishner Reduction

- Reactants: Diketone intermediate from Step 1, Hydrazine hydrate, Potassium hydroxide (KOH).
- Solvent: Diethylene glycol.

- Procedure:
 - Dissolve the diketone intermediate and KOH in diethylene glycol.
 - Add hydrazine hydrate and heat the mixture to reflux (approx. 200 °C) for 48 hours.
 - Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers, dry, and concentrate.
 - Purify the product by chromatography to obtain 10,15-dibutyl**dibenzo[g,p]chrysene**.

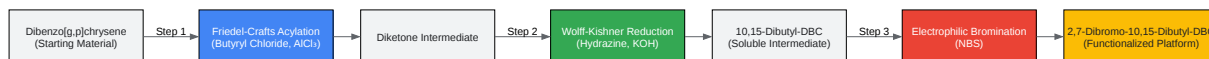
Step 3: Bromination

- Reactants: 10,15-dibutyl**dibenzo[g,p]chrysene**, N-Bromosuccinimide (NBS).
- Solvent: Dichloromethane (CH₂Cl₂).
- Procedure:
 - Dissolve the product from Step 2 in CH₂Cl₂.
 - Add NBS portion-wise at room temperature and stir for 12 hours in the dark.
 - Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then water.
 - Dry the organic layer and concentrate.
 - Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product, 2,7-dibromo-10,15-dibutyl**dibenzo[g,p]chrysene**.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of the functionalized **Dibenzo[g,p]chrysene** derivative described in the protocol above.

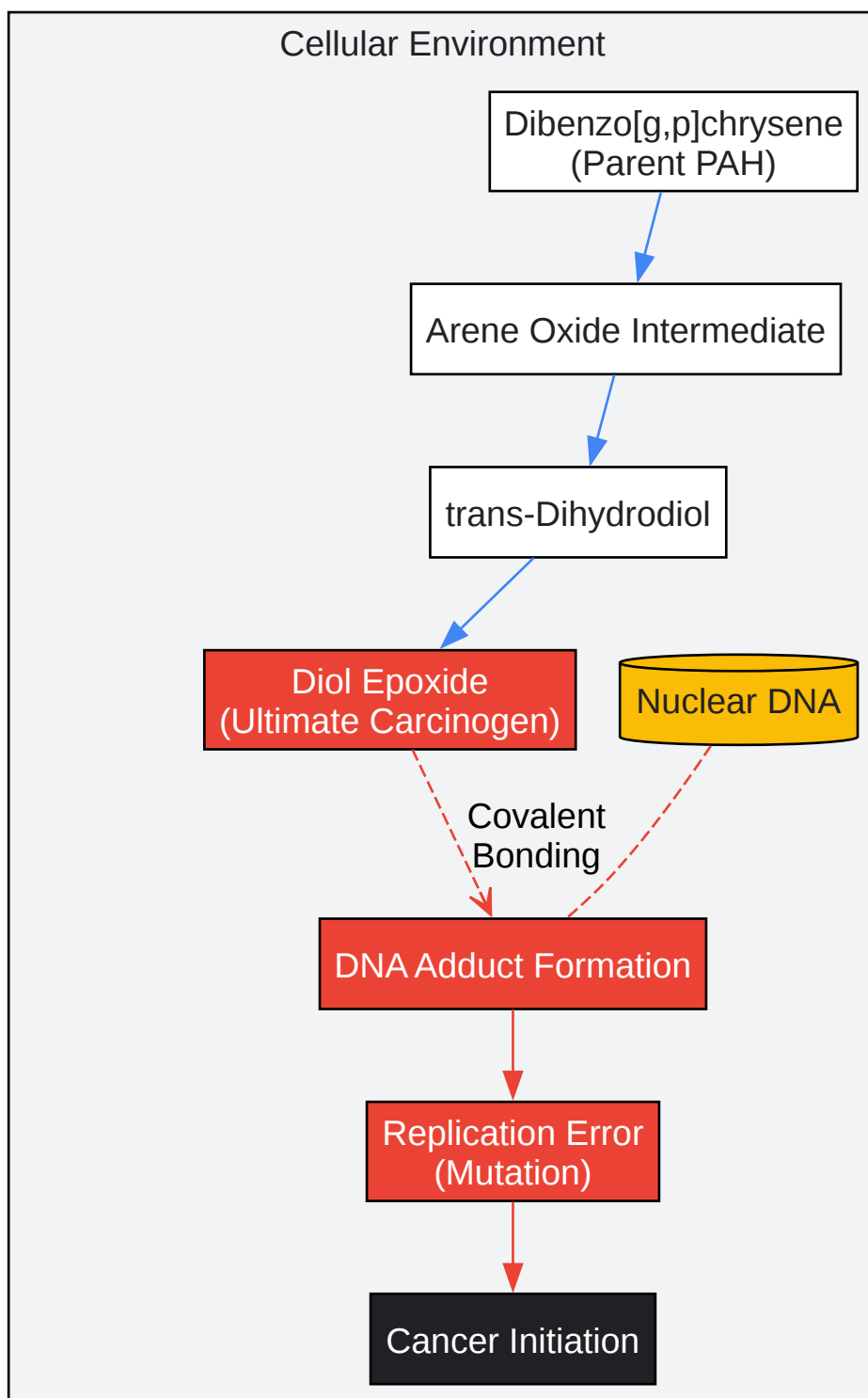


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A logical workflow for the synthesis of a functionalized DBC platform.

Biological Signaling: Metabolic Activation Pathway

Polycyclic aromatic hydrocarbons like **Dibenzo[g,p]chrysene** are generally pro-carcinogens that require metabolic activation to exert genotoxic effects.^{[7][8][9]} The primary pathway involves oxidation by Cytochrome P450 enzymes to form highly reactive diol epoxides, which can then covalently bind to DNA, forming adducts that can lead to mutations.^{[7][10]}



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Metabolic activation of **Dibenzo[g,p]chrysene** leading to DNA adducts.

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